Cytokinin Activity: 10,000-Fold Lower Than Thidiazuron
In a direct comparative cytokinin bioassay using Phaseolus lunatus callus tissue, the 4-hydroxyphenyl derivative (CAS 65647-48-5) exhibited approximately 10,000-fold lower activity than the parent compound Thidiazuron (TDZ). The ortho- and meta-hydroxylated derivatives were also significantly less active, with 1,000-fold and 100-fold reductions, respectively, demonstrating a clear, position-specific effect on biological potency [1]. This quantifies the compound's utility as a negative or low-activity control in cytokinin research.
| Evidence Dimension | Cytokinin Activity |
|---|---|
| Target Compound Data | ~10,000-fold lower activity than Thidiazuron |
| Comparator Or Baseline | Thidiazuron (TDZ, CAS 51707-55-2); ortho-hydroxy-TDZ (1,000-fold lower); meta-hydroxy-TDZ (100-fold lower) |
| Quantified Difference | 10,000x less active vs. TDZ; 10x less active vs. meta-hydroxy-TDZ; 100x less active vs. ortho-hydroxy-TDZ |
| Conditions | Phaseolus lunatus callus tissue bioassay (cytokinin-dependent growth) |
Why This Matters
This data is critical for researchers needing a defined low-activity comparator for cytokinin assays or for those studying the impact of phenyl ring hydroxylation on TDZ bioactivity.
- [1] Mok, M. C., Mok, D. W. S., Turner, J. E., & Mujer, C. V. (1987). Biological and biochemical effects of cytokinin-active phenylurea derivatives in tissue culture. HortScience, 22(6), 1194-1197. View Source
